molecular formula C18H13N3O3 B6598817 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- CAS No. 101134-91-2

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-

Cat. No.: B6598817
CAS No.: 101134-91-2
M. Wt: 319.3 g/mol
InChI Key: UGSFWARHEQMCHX-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- typically involves the following steps:

    Formation of 1H-Indole-2-carboxylic acid: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: The 1H-Indole-2-carboxylic acid is then coupled with 1H-indole-2-carbonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This binding can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, which in turn affects cellular processes.

Comparison with Similar Compounds

    1H-Indole-2-carboxylic acid: A simpler analog with a single indole unit.

    1H-Indole-3-carboxylic acid: Another analog with the carboxylic acid group at the 3-position.

    1H-Indole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness: 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is unique due to its dual indole structure connected through a carboxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(1H-indole-2-carbonylamino)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-17(15-8-10-3-1-2-4-13(10)20-15)19-12-5-6-14-11(7-12)9-16(21-14)18(23)24/h1-9,20-21H,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSFWARHEQMCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435082
Record name 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101134-91-2
Record name 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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